molecular formula C27H22O8 B017292 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone CAS No. 7392-74-7

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone

Cat. No. B017292
CAS RN: 7392-74-7
M. Wt: 474.5 g/mol
InChI Key: KOELERLPRQKGLG-VHFRWLAGSA-N
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Description

Synthesis Analysis

The synthesis of similar lactone compounds, such as 2,3,4-tri-O-benzyl-5-thio-D-ribono-1,5-lactone, showcases the complexity and the multi-step nature of synthesizing such molecules. The process involves several steps starting from 5-bromo-5-deoxy-D-ribono-1,4-lactone, leading to the target compound through bromide displacement, saponification, and cyclisation processes (Chaveriat et al., 2005). This example underscores the intricate steps required for the synthesis of complex lactone molecules.

Molecular Structure Analysis

The crystal structure analysis of related lactones, such as 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone, has confirmed the known absolute configurations of the lactone moiety, revealing the spatial arrangement and conformational preferences of such compounds (Bortoluzzi et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar lactone structures, like the amino lactonization of unsaturated carboxylic acids catalyzed by copper, demonstrate the reactivity and functional group transformations possible with lactones. These reactions provide a pathway to construct a wide range of amino lactones and 1,2-amino alcohol derivatives, illustrating the versatility of lactones in organic synthesis (Hemric et al., 2016).

Physical Properties Analysis

The synthesis and investigations into compounds like 2-Benzoylamino-2-deoxy-2-hydroxymethyl-D-hexono-1,4-lactones from D-fructose highlight the importance of physical properties such as stereochemistry and the impact of reaction conditions on yield and epimer formation. These aspects are crucial for understanding the physical characteristics and behavior of similar lactone compounds (Banfi et al., 1983).

Chemical Properties Analysis

The chemical properties of lactones can be further exemplified by the reactions of trifluorotriacetic acid lactone with amines, leading to the synthesis of various azaheterocycles. Such reactions showcase the reactivity of lactones under different conditions and with different reactants, providing insights into the broad chemical properties of these compounds (Fedin et al., 2022).

Scientific Research Applications

First Synthesis of 2,3,4-Tri-O-benzyl-5-thio-D-ribono-1,5-lactone The first synthesis of 2,3,4-tri-O-benzyl-5-thio-D-ribono-1,5-lactone was achieved from 5-bromo-5-deoxy-D-ribono-1,4-lactone, showing significant yield at each step, indicating the chemical's potential for various applications in synthesis and chemistry research (Chaveriat et al., 2005).

Nonvolatile Oxidation Products in Maillard Model Systems The compound's lactone derivatives were identified in glucose and glucose/glycine model systems, indicating its role in understanding the Maillard reaction, which is crucial in food chemistry and the study of nonvolatile oxidation products (Haffenden & Yaylayan, 2008).

Crystal Structure Analysis The crystal structure of a related compound, 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone, was analyzed, confirming the known absolute configuration for the lactone moiety of the ester substituent. This kind of research is critical for understanding the physical and chemical properties of such compounds (Bortoluzzi et al., 2017).

Facile Synthesis and Mechanism Study The synthesis of related lactones and an investigation into the mechanism of DMSO-mediated configuration inversion was conducted, contributing to the knowledge about reaction mechanisms and offering a more cost-effective synthesis approach (Lv et al., 2018).

Access to Derivatives via Hydroxy Methylation The compound's derivatives were synthesized, demonstrating its potential use in generating structurally complex sugars and contributing to the field of organic synthesis and carbohydrate chemistry (Imrich & Ziegler, 2019).

Future Directions

The compound is currently used in the development of antiviral drugs, particularly for research of Influenza . It’s a precursor in the creation of inhibitors for neuraminidase, an enzyme integral in disease spread . This suggests potential future directions in antiviral drug development.

properties

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOELERLPRQKGLG-VHFRWLAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563387
Record name (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone

CAS RN

7392-74-7
Record name (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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